Avatrombopag

Chronic Immune Thrombocytopenia TPO-RA Safety Bleeding Risk

Procurement challenge: first-generation oral TPO-RAs carry hepatotoxicity boxed warnings and require complex dietary cation separation, risking subtherapeutic exposure. Avatrombopag (CAS 570406-98-3) eliminates these liabilities. • Safety: No hepatotoxicity signal or FDA boxed warning; no liver-function monitoring required. • Dosing simplicity: 5-day oral regimen taken with any meal; food co-administration reduces PK variability by 40-60% without altering AUC/Cmax. • Efficacy: Network meta-analysis shows 62% fewer bleeding events vs. eltrombopag/romiplostim in chronic ITP. • Health economics: Dominates romiplostim (more QALYs at lower cost); ICER vs. eltrombopag £5,982/QALY. Supplied as ≥98% HPLC-pure powder, stable at -20°C, shipped ambient. Ideal for preclinical thrombocytopenia research and analytical reference standard use.

Molecular Formula C29H34Cl2N6O3S2
Molecular Weight 649.7 g/mol
CAS No. 570406-98-3
Cat. No. B1665838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvatrombopag
CAS570406-98-3
Synonyms1-(3-chloro-5-((4-(4-chloro-2-thienyl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)-2-pyridyl)piperidine-4-carboxylic acid
AKR 501
AKR-501
AKR501
avatrombopag
Doptelet
E5501 compound
YM 477
YM-477
YM477
Molecular FormulaC29H34Cl2N6O3S2
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl
InChIInChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)
InChIKeyOFZJKCQENFPZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avatrombopag (Doptelet): Oral TPO-RA for Thrombocytopenia


Avatrombopag (CAS 570406-98-3) is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in increased platelet production [1]. It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease scheduled to undergo a procedure and in adults and pediatric patients with chronic immune thrombocytopenia who have had an insufficient response to prior treatment [2]. Unlike first-generation oral TPO-RAs, avatrombopag interacts with the transmembrane domain of the TPO receptor without competing with endogenous thrombopoietin for binding and demonstrates an additive effect on platelet production [3].

Mechanism

TPO receptor agonism; stimulates megakaryocyte proliferation

Model system

Thrombocytopenia models; in vivo platelet production studies

Compound profile

Orally bioavailable small molecule; non-competitive with endogenous TPO

Risks of In-Class TPO-RA Substitution


While multiple TPO-RA agents share the same mechanistic class, the clinical and operational profiles of avatrombopag, eltrombopag, romiplostim, and lusutrombopag diverge substantially in terms of safety, administration convenience, and drug-drug interaction potential. Direct substitution based solely on efficacy may expose patients to differential risks of hepatotoxicity, bleeding events, or treatment failure due to variable response rates [1]. The available head-to-head and network meta-analyses demonstrate that avatrombopag offers a distinct safety advantage, notably lacking the hepatotoxicity warning and polyvalent cation chelation restrictions that burden eltrombopag, while maintaining comparable or superior efficacy in platelet response [2]. Such differences preclude simple interchangeability and mandate a data-driven selection process for procurement and formulary decisions.

Hepatic safety endpoints

TPO-RAs differ in hepatotoxicity signals; eltrombopag carries an FDA boxed warning, while avatrombopag lacks such findings. Safety endpoint context may not transfer across class.

Dietary interaction

Eltrombopag requires polyvalent cation avoidance; avatrombopag has no food restrictions. Dosing flexibility differs significantly, limiting direct interchange in research protocols.

Pharmacokinetic variability

Food effect on exposure varies: avatrombopag variability is reduced with food, whereas eltrombopag bioavailability drops with cations. PK model assumptions may not hold across agents.

Avatrombopag Evidence Guide: Comparative Data vs. Key TPO-RAs


Bleeding Event Incidence vs. Eltrombopag and Romiplostim

In a Bayesian network meta-analysis of seven phase 3 RCTs evaluating avatrombopag, eltrombopag, romiplostim, and fostamatinib for chronic ITP, avatrombopag was associated with a statistically significant 62% lower incidence of any bleeding events relative to both eltrombopag and romiplostim [1].

Bleeding event incidence
Head-to-head
Avatrombopag vs eltrombopag: IRR 0.38 (95% CrI 0.19–0.75); vs romiplostim: IRR 0.38 (95% CrI 0.17–0.86)
Supports bleeding endpoint review in ITP research models
Network meta-analysis of 7 phase 3 RCTs
Chronic Immune Thrombocytopenia TPO-RA Safety Bleeding Risk

Hepatic Safety: No Boxed Warning vs. Eltrombopag

Avatrombopag's clinical development program and post-marketing surveillance confirm the absence of hepatotoxicity signals that necessitate monitoring. In contrast, eltrombopag carries an FDA boxed safety warning for hepatotoxicity, mandating regular hepatic function monitoring [1]. A 2025 FAERS pharmacovigilance study identified 98 significant adverse event signals for eltrombopag, including hepatic failure (ROR=2.51, n=23) and hepatic infection (ROR=9.56, n=6). No Designated Medical Events (DMEs) were found for avatrombopag [2].

Hepatic safety endpoints
Head-to-head
Avatrombopag: zero hepatic DMEs; Eltrombopag: hepatic failure ROR 2.51 (n=23), 98 significant AE signals
Hepatic safety endpoint context differs between agents
FAERS pharmacovigilance study 2018–2023
Hepatotoxicity FDA Boxed Warning Drug Safety Surveillance

Dietary Restriction-Free Dosing vs. Eltrombopag

Avatrombopag can be administered with food without any dietary restrictions. Eltrombopag, due to its chelating properties, requires administration two hours before or four hours after meals containing polyvalent cations (e.g., calcium, magnesium) to avoid clinically significant reductions in bioavailability [1]. Additionally, avatrombopag exposure variability is reduced by 40-60% when taken with food, while its AUC and Cmax remain unaffected [2].

Dietary restriction impact
Head-to-head
Avatrombopag: no dietary restrictions; PK variability reduced 40–60% with food
Dietary interaction profile may simplify research dosing
FDA label PK study; eltrombopag requires cation avoidance
Pharmacokinetics Drug-Food Interaction Patient Convenience

Cost-Effectiveness vs. Romiplostim and Eltrombopag

A Markov model analysis from the UK NHS perspective demonstrated that avatrombopag yields higher QALYs (10.979) than both romiplostim (10.628) and eltrombopag (10.085). Avatrombopag was associated with lower total costs than romiplostim (GBP £319,334 vs. GBP £406,361) and was cost-effective compared to eltrombopag (ICER GBP £5,982/QALY) [1].

Cost-effectiveness modeling
Head-to-head
vs romiplostim: +0.351 QALYs, −£87,027; vs eltrombopag: ICER £5,982/QALY
Pharmacoeconomic modeling context for research budgeting
Markov model, UK NHS perspective
Health Economics Cost-Effectiveness Healthcare Resource Utilization

Platelet Response Comparison vs. Lusutrombopag

A network meta-analysis of 20 randomized controlled trials involving 2,207 patients found that avatrombopag and lusutrombopag had the best platelet response compared to placebo. Avatrombopag demonstrated a non-significant advantage over lusutrombopag (OR=1.91; 95% CI: 0.52, 7.05) [1].

Platelet response vs lusutrombopag
Cross-study comparable
OR 1.91 (95% CI 0.52–7.05) favoring avatrombopag
Supports platelet response endpoint interpretation
Network meta-analysis, 20 RCTs, 2,207 patients
Thrombocytopenia Chronic Liver Disease Periprocedural Management

Avatrombopag Application Scenarios


Second-Line ITP Therapy: Bleeding Risk Reduction

For patients with chronic immune thrombocytopenia who have failed first-line corticosteroids and present with elevated bleeding risk, avatrombopag offers a quantifiable advantage. Network meta-analysis demonstrates a 62% reduction in the incidence of any bleeding events compared to both eltrombopag and romiplostim [1], while maintaining comparable durable platelet response rates. This bleeding risk differential, combined with the absence of hepatotoxicity monitoring requirements [2], positions avatrombopag as the evidence-preferred oral TPO-RA for this patient subset.

Periprocedural Management in Chronic Liver Disease

In adult patients with chronic liver disease scheduled for procedures, where underlying hepatic function is already compromised, avatrombopag's clean hepatic safety profile is decisive. Eltrombopag carries an FDA boxed warning for hepatotoxicity and mandates liver function monitoring, whereas avatrombopag has demonstrated no hepatotoxicity signals in clinical studies and requires no monitoring [1]. The 5-day oral dosing regimen with food, without dietary cation restrictions [2], further enhances operational feasibility in this vulnerable population.

Cost-Effective Formulary Optimization

Economic modeling from the UK NHS perspective provides direct procurement justification: avatrombopag dominates romiplostim (more QALYs at lower cost) and is cost-effective compared to eltrombopag at an ICER of GBP £5,982/QALY—well below conventional willingness-to-pay thresholds [1]. In Canada, CADTH reanalysis found avatrombopag associated with lower treatment-acquisition costs compared to romiplostim (saving $148,287) [2]. These health economic advantages support preferential formulary placement and procurement volume allocation toward avatrombopag.

Simplified Dosing Without Dietary Restrictions

For ITP patients on multiple medications or with complex dietary needs, avatrombopag's freedom from polyvalent cation chelation restrictions simplifies therapy. Eltrombopag requires strict timing around meals containing calcium, magnesium, or other cations, whereas avatrombopag can be taken with any meal composition [1]. The FDA label confirms that food co-administration reduces pharmacokinetic variability by 40-60% without affecting AUC or Cmax [2]. This dosing simplicity directly translates to improved adherence and reduced risk of subtherapeutic exposure due to dietary non-compliance.

Application
Selection Property
Validation Focus
ITP bleeding endpoint studies
Bleeding incidence endpoint data
Bleeding event reduction in ITP models
Chronic liver disease thrombocytopenia models
Hepatic safety endpoint profile
Liver function monitoring requirements
Formulary pharmacoeconomic modeling
Cost-utility evidence
QALY and cost-effectiveness thresholds
Dietary-independent PK research
Dosing flexibility with food
Food-effect variability on exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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